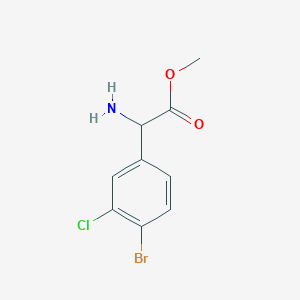![molecular formula C15H23ClN4O2 B13555092 Tert-butyl4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B13555092.png)
Tert-butyl4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate: is a synthetic organic compound with the molecular formula C15H23ClN4O2. It is primarily used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyridazine and tert-butyl 1,4-diazepane-1-carboxylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or dichloromethane. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Purification: The product is purified through techniques like recrystallization or column chromatography to obtain the desired compound with high purity
Industrial Production Methods
In an industrial setting, the production of tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]piperazine-1-carboxylate
- Tert-butyl 4-(6-chloropyridazin-3-yl)-3-methylpiperidine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diazepane ring and chloropyridazinyl group make it a valuable intermediate in the synthesis of various bioactive compounds .
Propriétés
Formule moléculaire |
C15H23ClN4O2 |
|---|---|
Poids moléculaire |
326.82 g/mol |
Nom IUPAC |
tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-8-4-7-19(9-10-20)11-12-5-6-13(16)18-17-12/h5-6H,4,7-11H2,1-3H3 |
Clé InChI |
DLYNFUJONHORRB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCN(CC1)CC2=NN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


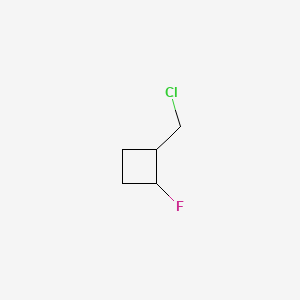
![4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride](/img/structure/B13555023.png)


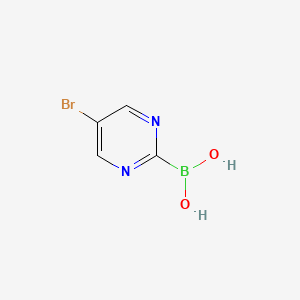
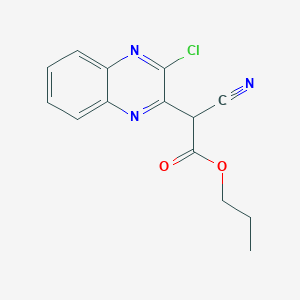
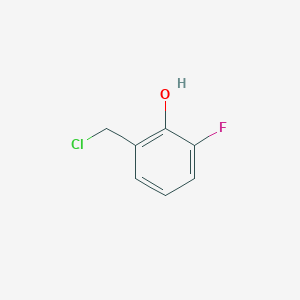
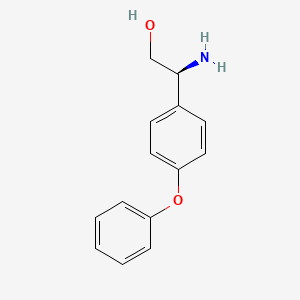

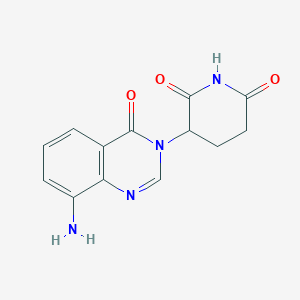
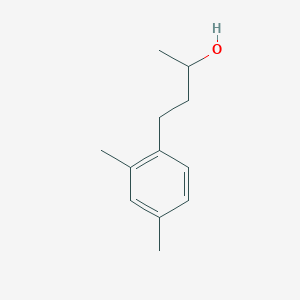
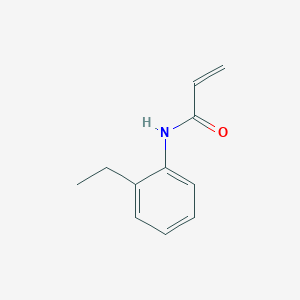
![1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea](/img/structure/B13555084.png)
